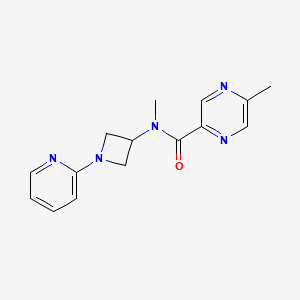

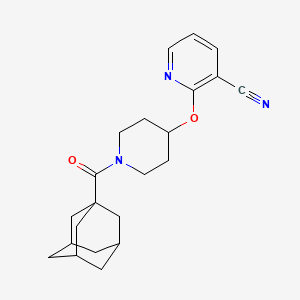

![molecular formula C7H5F3N4S B2997553 3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole CAS No. 338978-10-2](/img/structure/B2997553.png)

3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . More specific synthesis methods for similar compounds have been reported, such as the Pd-catalyzed coupling reaction .Scientific Research Applications

Antifungal Applications

1,2,4-Triazole derivatives, including compounds similar to 3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole, have been studied for their potential antifungal properties. For instance, a novel compound in the 1,2,4-triazole class showed promise as an antifungal agent, with its solubility and partitioning processes in biologically relevant solvents being investigated (Volkova, Levshin, & Perlovich, 2020). Additionally, triazole heterocycles have been identified as potent antimicrobial and antiviral agents, with various derivatives demonstrating significant biological activity, making them interesting for agrochemical applications (Indorkar, Chourasia, & Limaye, 2012).

Microwave-Assisted Synthesis and Antimicrobial Evaluation

The microwave-assisted synthesis of novel compounds including triazolo thiadiazoles with indole moieties has been accomplished. These compounds, including those similar to this compound, have been evaluated for their antifungal and antibacterial activities (Gomha & Riyadh, 2011).

Antileishmanial Activity

4-Amino-1,2,4-triazole derivatives have been theoretically studied using Density Functional Theory and tested against Leishmania infantum promastigots, with certain derivatives showing remarkable antileishmanial activity (Süleymanoğlu et al., 2017).

Angiotensin II Antagonists

Triazole derivatives have also been evaluated as angiotensin II (AII) antagonists. For example, a series of triazoles and related compounds were synthesized and assessed both in vitro and in vivo for their potential as AII antagonists, indicating their possible application in hypertension management (Ashton et al., 1993).

Antioxidant Activities

Certain pyridyl substituted thiazolyl triazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research suggests the potential of triazole derivatives in combating oxidative stress and microbial infections (Tay et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . This suggests that the trifluoromethyl group in the compound could play a crucial role in its interaction with its targets.

Biochemical Pathways

It’s known that the compound’s metabolites play a significant role in its biochemical activity . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine, while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol .

Pharmacokinetics

It’s known that the compound undergoes extensive metabolism, with several metabolites predominantly excreted in urine .

Result of Action

It’s known that the compound’s metabolites play a significant role in its biochemical activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as other triazoles and thiazoles, have been found to interact with a variety of enzymes and proteins . For instance, triazoles are known to bind to various enzymes and receptors, exhibiting diverse biological activities . Similarly, thiazoles have been reported to show antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

Molecular Mechanism

Other triazole compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole in animal models .

Metabolic Pathways

Other compounds containing a trifluoromethyl group have been shown to be involved in various metabolic pathways .

properties

IUPAC Name |

2-methyl-5-(1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4S/c1-3-13-5(7(8,9)10)4(15-3)6-11-2-12-14-6/h2H,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLFBHKWDZGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NC=NN2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2997476.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)